molecular formula C9H8N4O2 B13272425 3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid

3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13272425
M. Wt: 204.19 g/mol
InChI Key: BBIMFVYUNROKHQ-UHFFFAOYSA-N
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Description

3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-(pyridazin-3-yl)-1H-pyrazol-4-amine with carboxylic acid derivatives under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific structural arrangement, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

3-methyl-1-pyridazin-3-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-6-7(9(14)15)5-13(12-6)8-3-2-4-10-11-8/h2-5H,1H3,(H,14,15)

InChI Key

BBIMFVYUNROKHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2=NN=CC=C2

Origin of Product

United States

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